
3-(4-Fluorophenoxy)azetidine hydrochloride
Description
3-(4-Fluorophenoxy)azetidine hydrochloride is a small-molecule organic compound featuring a four-membered azetidine ring substituted with a 4-fluorophenoxy group and a hydrochloride counterion. Its molecular formula is C₁₀H₁₂FNO·HCl, with a molecular weight of 217.67 g/mol . The compound is cataloged under CAS numbers 1864057-70-4 and 63843-78-7 , though the discrepancy between these identifiers requires verification for specific applications.
Properties
IUPAC Name |
3-(4-fluorophenoxy)azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNNQAMLIXEEAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20613696 | |
Record name | 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63843-78-7 | |
Record name | 3-(4-Fluorophenoxy)azetidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20613696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-fluorophenoxy)azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)azetidine hydrochloride involves the reaction of 4-fluorophenol with azetidine in the presence of a suitable base and solvent. The reaction mixture is then heated to facilitate the formation of the desired product . The resulting compound is purified using techniques such as column chromatography to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidine derivatives .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex molecules and polymers. Its azetidine structure allows for diverse reactivity patterns that are beneficial in synthetic chemistry.
Biology
- Biological Activity : Research indicates that 3-(4-Fluorophenoxy)azetidine hydrochloride interacts with various biomolecular targets, leading to potential therapeutic applications. It has been studied for its ability to modulate enzymatic activities and receptor interactions, which may have implications in treating various diseases.
Medicine
- Potential Therapeutic Applications : The compound is under investigation for its anticancer properties. Studies have shown that it can induce cell cycle arrest at the G2/M phase in A549 cancer cells, suggesting its potential as an anticancer agent. Mechanistic studies indicate that its efficacy may be linked to caspase-3 activation, a critical pathway in apoptosis .
Case Studies and Research Findings
Several studies highlight the applications of this compound:
- Anticancer Properties : A study published in Molecules demonstrated the compound's effectiveness against multiple cancer cell lines, indicating its utility in developing new anticancer therapies.
- Mechanistic Insights : Research has shown that this compound's ability to induce apoptosis is associated with specific cellular pathways, enhancing its profile as a candidate for drug development.
- Synthesis and Applications : The synthesis routes allow for efficient production methods that can be scaled up for industrial applications, making it a valuable asset in pharmaceutical chemistry .
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry . The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenoxy Azetidines
Key Differences :
Trifluoromethyl-Substituted Azetidines
Key Differences :
- The trifluoromethyl group in C₁₀H₁₁ClF₃N increases steric bulk and resistance to oxidative metabolism, making it suitable for CNS-targeting drugs .
Methyl-Substituted Phenoxy Azetidines
Key Differences :
Pyrrolidine Analogs
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
---|---|---|---|---|
(3R)-3-(4-Fluorophenoxy)pyrrolidine HCl | C₁₀H₁₃ClFNO | 217.67 | Not Provided | Five-membered ring; conformational flexibility |
Key Differences :
Biological Activity
3-(4-Fluorophenoxy)azetidine hydrochloride is a chemical compound characterized by the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as a building block in drug development.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The azetidine ring structure allows for unique reactivity patterns due to its strain, facilitating diverse chemical reactions. This compound has been studied for its potential to modulate enzymatic activities and interact with receptors, which may lead to therapeutic applications in various diseases.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, it has shown activity against human leukemia (MV4-11), lung carcinoma (A549), breast adenocarcinoma (MDA-MB-231), and urinary bladder carcinoma (UMUC-3). The IC50 values for these activities range from approximately 4.59 to 9.86 µM, indicating its potential as an anticancer agent.
Table 1: Antiproliferative Activity of this compound
Cell Line | IC50 (µM) |
---|---|
Human Leukemia (MV4-11) | 4.59 |
Lung Carcinoma (A549) | 9.86 |
Breast Adenocarcinoma (MDA-MB-231) | Not specified |
Urinary Bladder Carcinoma (UMUC-3) | Not specified |
Induction of Apoptosis
Further investigations into the mechanism of action revealed that this compound can induce apoptosis in cancer cells. For example, in A549 lung carcinoma cells, treatment with varying concentrations led to a significant increase in apoptosis rates, as evidenced by flow cytometry analyses using Annexin V-FITC/PI staining. The percentage of apoptotic cells increased from a control level of approximately 6% to over 23% with higher concentrations of the compound.
Table 2: Apoptosis Induction by this compound in A549 Cells
Concentration (µM) | Percentage of Apoptotic Cells (%) |
---|---|
Control | 6.05 |
5 | 8.79 |
10 | 14.45 |
20 | 23.39 |
Cell Cycle Analysis
Cell cycle assays conducted on A549 cells treated with this compound indicated that it causes cell cycle arrest at the G2/M phase, further supporting its potential as an anticancer agent. The distribution of cell cycle phases showed a marked increase in G2/M phase populations following treatment.
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, including this compound:
- Anticancer Properties : A study published in Molecules highlighted the compound's effectiveness against multiple cancer cell lines, suggesting its utility in developing new anticancer therapies .
- Mechanistic Insights : Research indicated that the compound's ability to induce apoptosis is linked to caspase-3 activation, a critical pathway in programmed cell death .
- Synthesis and Applications : The synthesis routes for this compound involve reactions between azetidine and fluorinated phenolic compounds, allowing for efficient production methods that can be scaled up for industrial applications .
Q & A
Q. What are the recommended synthetic routes for 3-(4-Fluorophenoxy)azetidine hydrochloride, and how can reaction conditions be optimized?
The synthesis of fluorinated azetidine derivatives typically involves nucleophilic substitution or ring-opening reactions. For example, fluorophenoxy groups can be introduced via coupling reactions using aryl halides and azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization may include adjusting solvent polarity, reaction time, and stoichiometry of reagents to improve yields. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. What analytical methods are recommended to confirm the purity and structural integrity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR; ¹H/¹³C/¹⁹F) are essential for structural validation. Purity (>95%) should be confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride quantification. Thermal stability can be assessed using differential scanning calorimetry (DSC) .
Q. What safety protocols should be followed when handling this compound?
Refer to Safety Data Sheets (SDS) for hazard mitigation:
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers at 2–8°C, away from oxidizing agents.
- Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism in modulating neuroinflammatory pathways (e.g., NLRP3 inflammasome)?
- In vitro models : Use LPS-stimulated BV2 microglial cells to assess inhibition of NLRP3 inflammasome components (pro-caspase-1, IL-1β) via Western blot or ELISA.
- ROS detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) reduction.
- Pathway validation : Apply inhibitors (e.g., MCC950 for NLRP3) or CRISPR/Cas9-knockout models to confirm target specificity .
Q. How can structural modifications of the fluorophenoxy group influence bioactivity in CNS-targeted studies?
- SAR strategies : Synthesize analogs with substituents at the 2-, 3-, or 4-positions of the phenyl ring and compare binding affinities to receptors (e.g., serotonin or dopamine transporters).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins like TLR4 or MyD87.
- In vivo validation : Assess pharmacokinetics (brain-plasma ratio) in rodent models to optimize blood-brain barrier penetration .
Q. How should contradictory data on cytotoxicity profiles be reconciled across studies?
- Dose-response analysis : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT or LDH release) in multiple cell lines (e.g., SH-SY5Y neurons vs. HEK293).
- Experimental variables : Control for cell passage number, serum concentration, and incubation time.
- Meta-analysis : Compare results with structurally related azetidines (e.g., 3-(difluoromethyl)azetidine hydrochloride) to identify trends in toxicity thresholds .
Q. What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic stability?
- LC-MS/MS : Quantify plasma and tissue concentrations in rodents after oral/intravenous administration.
- Microsomal assays : Incubate with liver microsomes (human/rat) to identify major metabolites via UPLC-QTOF.
- CYP450 inhibition screening : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 enzymes .
Data Analysis and Interpretation
Q. How can researchers design dose-ranging studies to balance efficacy and toxicity?
- In vitro : Perform high-content screening (HCS) to establish therapeutic indices (e.g., EC₅₀ for anti-inflammatory effects vs. CC₅₀ for cytotoxicity).
- In vivo : Utilize staggered dosing in murine models (e.g., 10–100 mg/kg) with longitudinal monitoring of biomarkers (e.g., plasma TNF-α).
- Statistical tools : Apply ANOVA with post-hoc Tukey tests to compare dose groups .
Q. What strategies enhance reproducibility in azetidine derivative research?
- Batch standardization : Characterize multiple synthetic batches using identical QC protocols (e.g., NMR, HPLC).
- Open-source data sharing : Deposit raw datasets in repositories like PubChem or Zenodo.
- Collaborative validation : Partner with independent labs to replicate key findings (e.g., ROS suppression in BV2 cells) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.